molecular formula C15H18N4O3 B2417360 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034369-34-9

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide

Cat. No. B2417360
CAS RN: 2034369-34-9
M. Wt: 302.334
InChI Key: MZJGGEKPTXMUGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . This compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 4-position with a methyl group and at the 2-position with a piperidin-4-yl group.


Chemical Reactions Analysis

The reactions of related compounds have been studied . For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with various amines and hydrazine hydrate . The reaction of this compound with hydrazine hydrate was found to readily occur at room temperature .

Scientific Research Applications

Neuroinflammation Imaging

One significant application of related compounds is in the imaging of neuroinflammation. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, for noninvasive imaging of reactive microglia, which are crucial in the pathology of various neuropsychiatric disorders. This tracer specifically targets CSF1R, a microglia-specific marker, demonstrating its potential in understanding and treating neuroinflammatory conditions, including Alzheimer’s disease and Parkinson’s disease (Horti et al., 2019).

Anticancer and Anti-Angiogenic Activity

Derivatives of the compound have shown potential in anticancer research. Kambappa et al. (2017) synthesized novel derivatives with significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels in vivo and exerting cytotoxic effects (Kambappa et al., 2017).

Antimicrobial Activity

Compounds related to "N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide" have also been evaluated for their antimicrobial properties. Chambhare et al. (2003) synthesized derivatives that exhibited significant antibacterial and antimycobacterial activities against a range of microbial strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Chambhare et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the fabrication of functional supramolecular assemblies and materials .

Mode of Action

It is known that similar compounds exhibit a ph-responsive self-assembling behavior in aqueous solutions due to the presence of certain moieties . This suggests that N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide may interact with its targets in a similar manner, leading to changes in the structure or function of the target.

Biochemical Pathways

Compounds with similar structures have been shown to influence the assembly of supramolecular structures . This suggests that N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide may have an impact on similar biochemical pathways.

Result of Action

Similar compounds have been shown to influence the formation of functional supramolecular assemblies and materials , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide interacts with its targets and carries out its functions. For instance, similar compounds have been shown to exhibit pH-responsive behavior , suggesting that the action of this compound may also be influenced by the pH of its environment.

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10-9-13(20)18-15(16-10)19-6-4-11(5-7-19)17-14(21)12-3-2-8-22-12/h2-3,8-9,11H,4-7H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJGGEKPTXMUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide

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